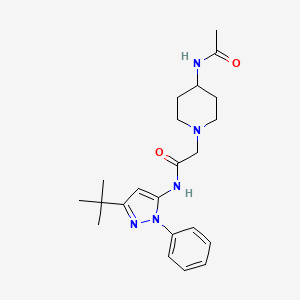![molecular formula C19H24N2O B7542376 N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide is a chemical compound that belongs to the family of piperidine derivatives. It is commonly referred to as NAP or NAPQI. NAP has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of NAP is not fully understood. However, it is believed to act as an antioxidant and prevent the formation of reactive oxygen species (ROS) in the body. ROS can cause damage to cells and DNA, leading to various diseases. NAP also has anti-inflammatory properties and can reduce inflammation in the body.
Biochemical and Physiological Effects
NAP has been shown to have various biochemical and physiological effects. It can increase the production of glutathione, which is an antioxidant that helps protect cells from damage. It can also increase the activity of enzymes involved in detoxification processes in the liver. NAP has been shown to have a positive effect on the immune system and can increase the production of cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its properties are well-known. However, there are also some limitations to its use. NAP can be toxic in high doses, and its effects can vary depending on the cell type and experimental conditions. It is also important to note that NAP has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on NAP. One area of research is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to understand its mechanism of action and its effects on the brain. Another area of research is its potential use in the treatment of cancer. Studies are needed to understand its effects on cancer cells and its potential as a cancer treatment. Finally, studies are needed to understand the safety and efficacy of NAP in humans, and its potential as a therapeutic agent.
Métodos De Síntesis
NAP can be synthesized through a multi-step process involving the reaction of naphthalene with piperidine, followed by acetylation with acetic anhydride. The final product is obtained through purification using chromatography techniques. The purity of the compound is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
NAP has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising areas of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. NAP has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. It has also been studied for its potential use in the treatment of cancer and inflammation.
Propiedades
IUPAC Name |
N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14(21-11-9-19(10-12-21)20-15(2)22)17-8-7-16-5-3-4-6-18(16)13-17/h3-8,13-14,19H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMHKXTUSQAWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N3CCC(CC3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![2-(methoxymethyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7542315.png)
![4-(furan-2-carbonyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542321.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide](/img/structure/B7542390.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(2,4,5-trimethylfuran-3-yl)methanone](/img/structure/B7542391.png)

![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)